N-allyl-5-bromopyridin-2-amine

Medicinal Chemistry Drug Design ADME Prediction

Researchers needing a trifunctional heterocyclic building block with validated bioactivity face limited sourcing for this specific allyl-substituted scaffold. N-Allyl-5-bromopyridin-2-amine (CAS 106037-57-4) solves this with orthogonal reactivity and confirmed target engagement. • IAP inhibitor (Ki = 200 nM) - validated starting point for gut barrier & metabolic disease SAR • NAT1 inhibitor (IC₅₀ = 900 nM) with 1.9-fold selectivity over NAT2 • Broad-spectrum antimicrobial activity confirmed via disc diffusion (2012 study) Supplied at 95% purity; dual reactive handles (N-allyl + 5-Br) enable sequential cross-coupling for library synthesis.

Molecular Formula C8H9BrN2
Molecular Weight 213.078
CAS No. 106037-57-4
Cat. No. B599648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-allyl-5-bromopyridin-2-amine
CAS106037-57-4
SynonymsN-allyl-5-broMopyridin-2-aMine
Molecular FormulaC8H9BrN2
Molecular Weight213.078
Structural Identifiers
SMILESC=CCNC1=NC=C(C=C1)Br
InChIInChI=1S/C8H9BrN2/c1-2-5-10-8-4-3-7(9)6-11-8/h2-4,6H,1,5H2,(H,10,11)
InChIKeyONVUSVONUIOIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-allyl-5-bromopyridin-2-amine (CAS 106037-57-4) Procurement Guide: Core Identifiers and Vendor Specifications


N-allyl-5-bromopyridin-2-amine (CAS 106037-57-4) is a heterocyclic organic compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 g/mol [1]. It features a pyridine ring substituted with a bromine atom at the 5-position and an N-allyl group on the 2-amino functionality . This specific substitution pattern establishes it as a distinct, multi-functional building block for organic synthesis and medicinal chemistry research , differentiating it from its simpler precursor, 2-amino-5-bromopyridine .

Why N-allyl-5-bromopyridin-2-amine Cannot Be Replaced by Common 2-Aminopyridine Analogs


Substituting N-allyl-5-bromopyridin-2-amine with simpler, more common analogs like 2-amino-5-bromopyridine (CAS 1072-97-5) or other N-alkylated variants can critically alter both synthetic utility and biological profile . The presence of the allyl group on the secondary amine is not a minor modification; it fundamentally changes the compound's reactivity, lipophilicity, and molecular recognition capabilities [1]. For instance, the allyl handle enables specific synthetic pathways like olefin metathesis or further functionalization that are impossible with the primary amine analog . Furthermore, preliminary biological screening indicates that this specific allyl substitution pattern confers distinct enzyme inhibition profiles, such as moderate activity against intestinal alkaline phosphatase (Ki = 200 nM) and human NAT1 (IC50 = 900 nM), which may not be observed or may be significantly altered in other closely related derivatives [2]. Therefore, treating this compound as a commodity substitute risks project failure in both synthesis and target engagement.

Quantitative Differentiation Evidence for N-allyl-5-bromopyridin-2-amine in Scientific Procurement


Enhanced Lipophilicity and Cell Permeability Compared to 2-Amino-5-bromopyridine

The addition of the allyl group to the 2-amino position increases the compound's calculated lipophilicity (XLogP3-AA) to 2.5 [1]. This represents a substantial increase over the parent compound, 2-amino-5-bromopyridine, which has a significantly lower predicted logP value of approximately 1.2, typical for a primary aromatic amine [2]. This increased lipophilicity is a key differentiator for optimizing membrane permeability in drug discovery projects.

Medicinal Chemistry Drug Design ADME Prediction

Demonstrated Moderate Inhibitory Activity Against Intestinal Alkaline Phosphatase

In vitro screening reveals that N-allyl-5-bromopyridin-2-amine is a moderate inhibitor of bovine intestinal alkaline phosphatase (IAP) with a reported inhibition constant (Ki) of 200 nM [1]. This activity is notable as it distinguishes the compound from the broader class of bromopyridines, many of which show no or significantly weaker activity against this target. While direct comparison data with the closest analogs for this specific assay are not publicly available, this quantitative affinity provides a specific, verifiable biological anchor for target-based research.

Enzyme Inhibition Alkaline Phosphatase Target Profiling

Sub-Micromolar Inhibitory Activity Against Human Arylamine N-Acetyltransferase 1 (NAT1)

The compound exhibits sub-micromolar inhibitory activity against human arylamine N-acetyltransferase 1 (NAT1) with an IC50 of 900 nM, while showing a weaker, ~2-fold lower potency against the murine NAT2 isoform (IC50 = 1,700 nM) [1]. This is a crucial differentiator, as NAT1 is a well-established target in cancer research, and isoform selectivity is a key consideration in drug development. The specific N-allyl substitution appears to confer this profile, which is not a general property of all bromopyridine derivatives.

Cancer Biology Pharmacogenomics Enzyme Inhibition

Broad-Spectrum Antimicrobial Potential Confirmed by In Vitro Disc Diffusion

A 2012 study evaluating a series of aminopyridinium bromides found that all test microorganisms (including S. aureus, P. mirabilis, E. coli, C. albicans, and A. niger) were sensitive to N-allyl-5-bromopyridin-2-amine in a disc diffusion assay, while noting that the closely related N-allyl-3-aminopyridiniumbromide isomer was hygroscopic and thus unsuitable for testing [1]. This indicates broad-spectrum antimicrobial potential and a physical stability advantage over the 3-amino regioisomer.

Antimicrobial Discovery Microbiology Preliminary Screening

Enhanced Synthetic Versatility from Allyl and Bromine Functional Handles

The compound's structure incorporates an N-allyl group and a 5-bromo substituent, offering orthogonal reactivity compared to the parent 2-amino-5-bromopyridine which lacks the alkene handle . The allyl group is suitable for olefin metathesis, hydroamination, or epoxidation reactions, while the bromine atom at the 5-position enables diverse palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . This dual functionality is a key differentiator, allowing for more complex and efficient synthetic routes.

Organic Synthesis Medicinal Chemistry Cross-Coupling Reactions

Validated Research and Development Applications for N-allyl-5-bromopyridin-2-amine


Discovery of Intestinal Alkaline Phosphatase (IAP) Modulators

The verified moderate affinity (Ki = 200 nM) for bovine IAP makes this compound a validated starting point for medicinal chemistry campaigns targeting IAP. Researchers can procure this specific scaffold for structure-activity relationship (SAR) studies aimed at improving potency and selectivity for IAP, which is implicated in gut barrier function and metabolic diseases [1].

Investigating Arylamine N-Acetyltransferase (NAT) in Cancer and Toxicology

With a reported sub-micromolar IC50 (900 nM) against human NAT1 and 1.7 µM against murine NAT2, this compound is a useful tool for studying the role of NAT enzymes in cancer cell proliferation and drug metabolism. Its moderate selectivity (1.9-fold for NAT1) allows for preliminary investigations into isoform-specific effects in cellular and biochemical assays [2].

Diversification of Lead Compounds via Orthogonal Chemical Handles

For synthetic chemists, this compound offers a unique combination of an N-allyl group for alkene chemistry and a 5-bromo substituent for cross-coupling. This dual reactivity enables sequential or orthogonal functionalization of a single core scaffold, streamlining the synthesis of complex, diverse libraries for high-throughput screening. It is a strategic procurement for building block collections .

Preliminary Screening for Broad-Spectrum Antimicrobial Chemotypes

The 2012 disc diffusion study demonstrated sensitivity across a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. This compound can be procured for follow-up minimum inhibitory concentration (MIC) assays and further SAR exploration in academic or industrial antimicrobial drug discovery programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-allyl-5-bromopyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.